molecular formula C7H7NO3 B12286379 3-Pyridineaceticacid,1-oxide

3-Pyridineaceticacid,1-oxide

Katalognummer: B12286379
Molekulargewicht: 153.14 g/mol
InChI-Schlüssel: BEKIXDAHVQCUGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pyridineaceticacid,1-oxide is a heterocyclic organic compound that features a pyridine ring with an acetic acid side chain and an N-oxide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridineaceticacid,1-oxide typically involves the oxidation of 3-pyridineacetic acid. One common method is the use of peracids, such as peracetic acid, to oxidize the nitrogen atom in the pyridine ring to form the N-oxide. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Pyridineaceticacid,1-oxide undergoes various chemical reactions, including:

    Oxidation: The N-oxide group can participate in further oxidation reactions.

    Reduction: The N-oxide can be reduced back to the parent pyridine compound.

    Substitution: The acetic acid side chain can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Peracids such as peracetic acid are commonly used.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the acetic acid side chain under basic conditions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

3-Pyridineaceticacid,1-oxide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Pyridineaceticacid,1-oxide involves its ability to act as a mild Lewis base. The N-oxide group can activate certain Lewis acidic parts of molecules, increasing the reactivity of nucleophilic parts towards electrophiles. This property makes it useful in various catalytic reactions and in the synthesis of bioactive compounds .

Vergleich Mit ähnlichen Verbindungen

    Pyridine: The parent compound without the acetic acid side chain and N-oxide group.

    Pyridine N-oxide: Similar structure but lacks the acetic acid side chain.

    3-Pyridinecarboxylic acid: Similar structure but with a carboxylic acid group instead of the acetic acid side chain.

Uniqueness: 3-Pyridineaceticacid,1-oxide is unique due to the presence of both the acetic acid side chain and the N-oxide functional group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C7H7NO3

Molekulargewicht

153.14 g/mol

IUPAC-Name

2-(1-oxidopyridin-1-ium-3-yl)acetic acid

InChI

InChI=1S/C7H7NO3/c9-7(10)4-6-2-1-3-8(11)5-6/h1-3,5H,4H2,(H,9,10)

InChI-Schlüssel

BEKIXDAHVQCUGC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C[N+](=C1)[O-])CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.